molecular formula C24H34O2 B14488407 1,1'-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene) CAS No. 65276-11-1

1,1'-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene)

Cat. No.: B14488407
CAS No.: 65276-11-1
M. Wt: 354.5 g/mol
InChI Key: JZIQQEUMFFEVTG-UHFFFAOYSA-N
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Description

1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene) is an organic compound characterized by its unique structure, which includes two methoxybenzene rings connected by an ethane-1,2-diyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene) typically involves the reaction of 5-tert-butyl-2-methoxybenzene with ethane-1,2-diyl dichloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature of around 60-110°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene) can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The presence of methoxy and tert-butyl groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-hydroxybenzene): Similar structure but with hydroxy groups instead of methoxy groups.

    1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-chlorobenzene): Contains chlorobenzene rings instead of methoxybenzene rings.

Uniqueness

1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene) is unique due to the presence of methoxy groups, which can enhance its solubility and reactivity compared to similar compounds with different substituents .

Properties

CAS No.

65276-11-1

Molecular Formula

C24H34O2

Molecular Weight

354.5 g/mol

IUPAC Name

4-tert-butyl-2-[2-(5-tert-butyl-2-methoxyphenyl)ethyl]-1-methoxybenzene

InChI

InChI=1S/C24H34O2/c1-23(2,3)19-11-13-21(25-7)17(15-19)9-10-18-16-20(24(4,5)6)12-14-22(18)26-8/h11-16H,9-10H2,1-8H3

InChI Key

JZIQQEUMFFEVTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CCC2=C(C=CC(=C2)C(C)(C)C)OC

Origin of Product

United States

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